N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide
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Overview
Description
N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group attached to an acetamide moiety, which is further substituted with a methyl group and a 3,4-dimethoxybenzenesulfonamido group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with N-methyl-3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and recrystallization techniques are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or alkylation can be achieved using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-2-methyl-4-nitroaniline: Similar in structure but contains a nitro group instead of the sulfonamido group, leading to different chemical and biological properties.
N-Substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides: These compounds have a different core structure but share the benzyl and acetamide functionalities.
Properties
Molecular Formula |
C18H22N2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-benzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-20(13-18(21)19-12-14-7-5-4-6-8-14)26(22,23)15-9-10-16(24-2)17(11-15)25-3/h4-11H,12-13H2,1-3H3,(H,19,21) |
InChI Key |
QDZLRTDIAUGQRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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